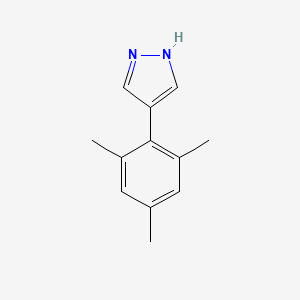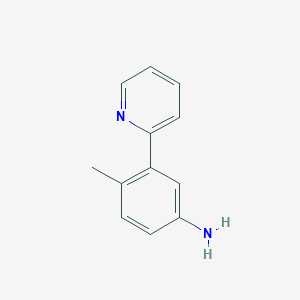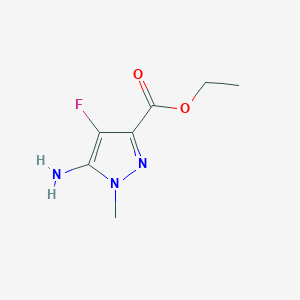
4-(2,4,6-Trimethylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4,6-Trimethylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The compound is characterized by the presence of a 2,4,6-trimethylphenyl group attached to the pyrazole ring. This structural feature imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(2,4,6-Trimethylphenyl)-1H-pyrazole typically involves the reaction of 2,4,6-trimethylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction proceeds via the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and microwave irradiation can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
4-(2,4,6-Trimethylphenyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring. Common reagents for these reactions include halogens and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce halogenated or sulfonated pyrazoles.
Scientific Research Applications
4-(2,4,6-Trimethylphenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. It is also explored for its role in the treatment of neurological disorders.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines and mediators, reducing inflammation and pain.
Comparison with Similar Compounds
4-(2,4,6-Trimethylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1,2,4-Triazole: This compound has a similar five-membered ring structure but contains three nitrogen atoms. It is widely used in pharmaceuticals and agrochemicals.
1,3,4-Thiadiazole: This heterocyclic compound contains sulfur and nitrogen atoms in the ring. It is known for its diverse biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This hybrid compound combines the structural features of triazole and thiadiazine rings. It has shown potential in drug design and development due to its unique pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trimethylphenyl group, which imparts distinct chemical properties and biological activities.
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-(2,4,6-trimethylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C12H14N2/c1-8-4-9(2)12(10(3)5-8)11-6-13-14-7-11/h4-7H,1-3H3,(H,13,14) |
InChI Key |
MLQIGEQBIWVVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CNN=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13298123.png)

![7-(Aminomethyl)-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13298133.png)
![N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13298134.png)

![1-{[(2-Bromophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13298146.png)
![4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13298149.png)
![4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13298151.png)
amine](/img/structure/B13298174.png)
![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13298177.png)
![5-[(1-Methylcyclopropyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13298189.png)
![2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13298190.png)
